Tris(2-chloroethyl)(methyl)silane
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Overview
Description
Tris(2-chloroethyl)(methyl)silane is an organosilicon compound with the molecular formula C7H15Cl3Si. It is a versatile chemical used in various industrial and research applications due to its unique chemical properties. The compound consists of a silicon atom bonded to three 2-chloroethyl groups and one methyl group, making it a valuable reagent in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(2-chloroethyl)(methyl)silane can be synthesized through the reaction of methyltrichlorosilane with 2-chloroethanol in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Tris(2-chloroethyl)(methyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or alcohols.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Oxidation: It can be oxidized to form silanols or siloxanes under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Hydrolysis Conditions: Acidic or basic conditions facilitate hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as tris(2-aminoethyl)(methyl)silane or tris(2-hydroxyethyl)(methyl)silane are formed.
Hydrolysis Products: Silanols and hydrochloric acid.
Oxidation Products: Silanols and siloxanes.
Scientific Research Applications
Tris(2-chloroethyl)(methyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing silicon-containing groups into molecules.
Biology: Employed in the modification of biomolecules for studying their interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for silicon-based pharmaceuticals.
Industry: Utilized in the production of silicone polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of tris(2-chloroethyl)(methyl)silane involves the reactivity of the silicon atom with various nucleophiles and electrophiles. The silicon atom, being electrophilic, readily reacts with nucleophiles, leading to the formation of new silicon-carbon or silicon-oxygen bonds. This reactivity is exploited in various synthetic and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Tris(2-chloroethoxy)(methyl)silane: Similar in structure but with ethoxy groups instead of ethyl groups.
Trichloro(2-chloroethyl)silane: Contains three chlorine atoms bonded to silicon instead of three 2-chloroethyl groups.
Tris(trimethylsilyl)silane: Contains trimethylsilyl groups instead of 2-chloroethyl groups.
Uniqueness
Tris(2-chloroethyl)(methyl)silane is unique due to its combination of 2-chloroethyl and methyl groups bonded to silicon, providing distinct reactivity and applications compared to other similar compounds. Its ability to undergo various substitution and oxidation reactions makes it a valuable reagent in both research and industrial settings .
Properties
CAS No. |
51664-57-4 |
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Molecular Formula |
C7H15Cl3Si |
Molecular Weight |
233.6 g/mol |
IUPAC Name |
tris(2-chloroethyl)-methylsilane |
InChI |
InChI=1S/C7H15Cl3Si/c1-11(5-2-8,6-3-9)7-4-10/h2-7H2,1H3 |
InChI Key |
YWCDQCDOPDOKHV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CCCl)(CCCl)CCCl |
Origin of Product |
United States |
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